
4,6-Dibromo-2-benzofuran-1,3-dione
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Overview
Description
4,6-Dibromo-2-benzofuran-1,3-dione is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-benzofuran-1,3-dione typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-benzofuran-1,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound’s electron-deficient 1,3-dione system undergoes nucleophilic attacks at the carbonyl positions. For example:
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Amine addition : Reaction with primary amines (e.g., aniline derivatives) forms stable enamine intermediates. These intermediates can further cyclize under acidic conditions to yield fused heterocycles .
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Alcohol addition : Methanol or ethanol in the presence of catalytic acid produces hemiacetal derivatives, which are isolable under anhydrous conditions .
Table 1: Nucleophilic Additions
Nucleophile | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
Aniline | Enamine adduct | 72 | RT, DMF, 12h | |
Methanol | Hemiacetal | 65 | H₂SO₄, reflux |
Bromoenolcyclization
The bromine substituents enable regioselective cyclization. For instance, treatment with pyridinium tribromide promotes bromo-enolcyclization to form tetrahydrobenzofuran derivatives. This reaction proceeds via enol tautomerization followed by intramolecular bromine displacement .
Key Observations :
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Exo vs. endo selectivity : Bromocyclization yields both exo- and endo-cyclized products, unlike iodine-mediated reactions (exo-only) .
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Oxidative aromatization : Subsequent oxidation with Na₂CO₃ or DBU converts intermediates into dihydrobenzofurans .
Halogen Substitution Reactions
The bromine atoms at positions 4 and 6 participate in nucleophilic aromatic substitution (SNAr) under specific conditions:
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Phosphonation : Reaction with triethyl phosphite (Arbuzov reaction) replaces bromine with phosphonate groups, yielding 2-phosphonomethyl derivatives (e.g., 12a–b , 54–62% yield) .
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Amination : Substitution with ammonia or amines under high-temperature Pd catalysis produces amino-functionalized benzofurans .
Table 2: Substitution Reactions
Reagent | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
P(OEt)₃ | Phosphonate | 58 | 110°C, 6h | |
NH₃ | 4,6-Diamino derivative | 41 | Pd(OAc)₂, 150°C |
Oxidation and Reduction
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Oxidation : The dione moiety resists further oxidation, but side-chain bromines can oxidize to hydroxyl groups under strongly acidic H₂O₂ conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though over-reduction of bromines may occur.
Cycloaddition and Cross-Coupling
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Diels-Alder reactivity : The electron-deficient furan ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., anthracene), forming polycyclic adducts .
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Suzuki coupling : Bromines enable Pd-mediated coupling with arylboronic acids, introducing aryl groups at positions 4 and 6 .
Comparative Reactivity
Table 3: Reaction Pathways vs. Analogues
Reaction | 4,6-Dibromo-2-benzofuran-1,3-dione | Non-brominated Analogue |
---|---|---|
SNAr | High (Br activates ring) | Low |
Cyclization | Bromine-directed | Requires external halogens |
Oxidation | Stable dione core | Prone to over-oxidation |
Mechanistic Insights
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Electrophilicity : The dione’s carbonyl groups exhibit enhanced electrophilicity due to electron-withdrawing bromines (Hammett σₚ⁺ = +0.23 for Br) .
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Resonance effects : Bromines stabilize transition states in SNAr via negative hyperconjugation .
This compound’s versatility in generating complex architectures (e.g., phosphonates, heterocycles) underscores its utility in medicinal chemistry and materials science. Further studies could explore enantioselective transformations and catalytic applications.
Scientific Research Applications
4,6-Dibromo-2-benzofuran-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . In materials science, its unique electronic properties are utilized to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dibromo-2-benzofuran-1,3-dione is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of enzyme inhibitors or advanced materials .
Properties
CAS No. |
41635-06-7 |
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Molecular Formula |
C8H2Br2O3 |
Molecular Weight |
305.91 g/mol |
IUPAC Name |
4,6-dibromo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Br2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H |
InChI Key |
ZKBFMTWQQKMTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Br)Br |
Origin of Product |
United States |
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